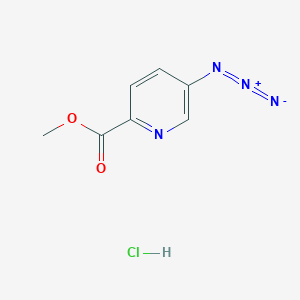
5-叠氮基吡啶-2-甲酸甲酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-azidopyridine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of azido pyridine derivatives It is characterized by the presence of an azido group (-N₃) attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
科学研究应用
Methyl 5-azidopyridine-2-carboxylate;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azidopyridine-2-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylate.
Azidation: The bromine atom in 5-bromopyridine-2-carboxylate is replaced with an azido group using sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Methylation: The resulting 5-azidopyridine-2-carboxylate is then methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to yield Methyl 5-azidopyridine-2-carboxylate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of Methyl 5-azidopyridine-2-carboxylate;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Methyl 5-azidopyridine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Methyl Iodide (CH₃I): Used for methylation reactions.
Hydrochloric Acid (HCl): Used for forming the hydrochloride salt.
Hydrogen Gas (H₂): Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
作用机制
The mechanism of action of Methyl 5-azidopyridine-2-carboxylate;hydrochloride is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are important in various biological and chemical processes. Additionally, the compound can be reduced to form amines, which can interact with biological targets and pathways.
相似化合物的比较
Similar Compounds
Methyl 5-bromopyridine-2-carboxylate: A precursor in the synthesis of Methyl 5-azidopyridine-2-carboxylate;hydrochloride.
Methyl 5-aminopyridine-2-carboxylate: A reduction product of Methyl 5-azidopyridine-2-carboxylate;hydrochloride.
Methyl 5-ethynylpyridine-2-carboxylate: A compound that can undergo similar cycloaddition reactions.
Uniqueness
Methyl 5-azidopyridine-2-carboxylate;hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
methyl 5-azidopyridine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c1-13-7(12)6-3-2-5(4-9-6)10-11-8;/h2-4H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONFDLSDPIPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)N=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)
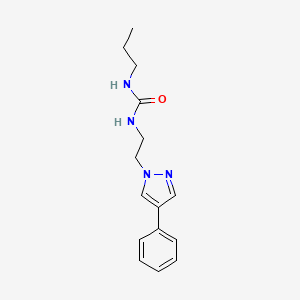
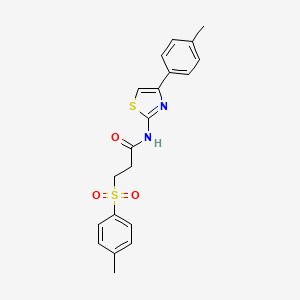
![N-benzyl-3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2364870.png)
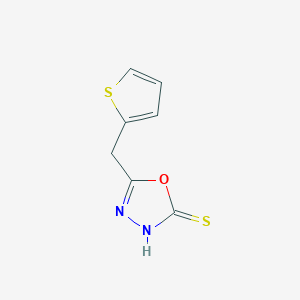
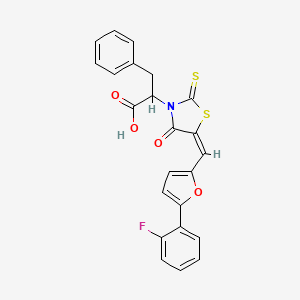
![3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine](/img/structure/B2364874.png)

![1-(3-chloro-4-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364876.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2364877.png)
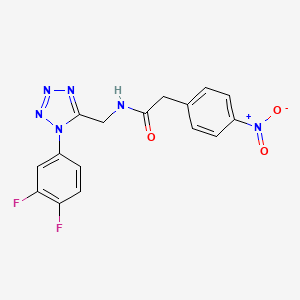
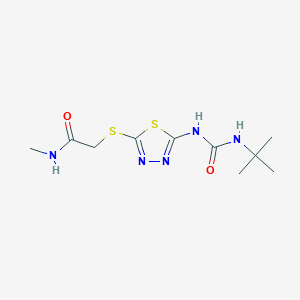
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2364882.png)
